4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide
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Overview
Description
4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The resulting triazolopyridazine intermediate is then subjected to further functionalization to introduce the propanoyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazolopyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyridazine core, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s biological activity makes it a candidate for research in areas such as enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs for various diseases, including cancer, infections, and inflammatory conditions
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s triazolopyridazine core allows it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide include other triazolopyridazine derivatives, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazines: Investigated for their antibacterial and anticancer properties.
1,2,4-Triazolo[4,3-a]quinoxalines: Studied for their antiviral and antimicrobial activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups
Properties
Molecular Formula |
C18H20N6O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C18H20N6O3/c1-11(2)27-17-10-8-15-22-21-14(24(15)23-17)7-9-16(25)20-13-5-3-12(4-6-13)18(19)26/h3-6,8,10-11H,7,9H2,1-2H3,(H2,19,26)(H,20,25) |
InChI Key |
QRGHBABVOIPINV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)C(=O)N)C=C1 |
Origin of Product |
United States |
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